molecular formula C17H22N2O2 B7575893 N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B7575893
M. Wt: 286.37 g/mol
InChI Key: ZCAVQOHYXBFZCP-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring with a hydroxyl group, an indole moiety, and a propanamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing a hydroxyl group through oxidation reactions.

    Amide Bond Formation: The final step involves coupling the indole and cyclohexyl intermediates through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are used.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the hydroxyl and amide groups can form hydrogen bonds, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(3-hydroxyphenyl)-3-(1H-indol-3-yl)propanamide: Features a phenyl ring instead of a cyclohexyl ring.

    N-(3-methoxycyclohexyl)-3-(1H-indol-3-yl)propanamide: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide is unique due to the presence of both a hydroxyl-functionalized cyclohexyl ring and an indole moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-14-5-3-4-13(10-14)19-17(21)9-8-12-11-18-16-7-2-1-6-15(12)16/h1-2,6-7,11,13-14,18,20H,3-5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAVQOHYXBFZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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